Butanedioic acid, diazo-, dimethyl ester

Physical Organic Chemistry Reactivity Scales Diazoalkane Nucleophilicity

Butanedioic acid, diazo-, dimethyl ester (commonly referred to as dimethyl diazomalonate or DDM, CAS 55514-36-8) is a stabilized α-diazo-β-dicarbonyl compound belonging to the diazomalonate ester family. Its structure features two electron-withdrawing methoxycarbonyl groups flanking the diazo carbon, which strongly modulate carbene reactivity and thermal stability relative to simpler diazoacetates.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS No. 55514-36-8
Cat. No. B13947377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, diazo-, dimethyl ester
CAS55514-36-8
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=[N+]=[N-])C(=O)OC
InChIInChI=1S/C6H8N2O4/c1-11-5(9)3-4(8-7)6(10)12-2/h3H2,1-2H3
InChIKeyPHASMEMUYYLXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Diazomalonate (CAS 55514-36-8): Core Identity and Procurement-Ready Profile


Butanedioic acid, diazo-, dimethyl ester (commonly referred to as dimethyl diazomalonate or DDM, CAS 55514-36-8) is a stabilized α-diazo-β-dicarbonyl compound belonging to the diazomalonate ester family. Its structure features two electron-withdrawing methoxycarbonyl groups flanking the diazo carbon, which strongly modulate carbene reactivity and thermal stability relative to simpler diazoacetates [1]. DDM is routinely prepared via diazo transfer from dimethyl malonate using sulfonyl azide reagents, yielding a distillable yellow oil of >95% purity that serves as a versatile bis(methoxycarbonyl)carbene precursor in cyclopropanation, C–H insertion, heterocycloaddition, and ylide-forming reactions [2].

Synthetic utility: cyclopropanation, C–H insertion, heterocycloaddition, ylide formation
Format: neat, distillable yellow liquid; stabilized α-diazo-β-dicarbonyl carbene precursor
Selection logic: two methoxycarbonyl groups attenuate carbene reactivity vs monoester diazoacetates

Why Ethyl Diazoacetate or Methyl Diazoacetate Cannot Replace Dimethyl Diazomalonate (CAS 55514-36-8) in Critical Protocols


Although all diazoesters release dinitrogen to generate carbene or metallocarbenoid intermediates, the two ester groups in dimethyl diazomalonate drastically reduce carbene electrophilicity and nucleophilicity compared to monoester analogs, fundamentally altering both the rate and chemoselectivity of subsequent bond-forming steps. For example, the Cu(OTf)₂-catalyzed cyclopropanation of methyl oleate proceeds quantitatively (>99%) at room temperature with ethyl diazoacetate, while DDM requires 65 °C and large excesses to reach only moderate yields, directly reflecting its lower carbene reactivity [1]. The divergence in reaction outcomes—such as exclusive oxazole formation with nitriles via Rh-catalyzed heterocycloaddition of DDM versus pyrazole products with ethyl diazoacetate and ynediamines—further illustrates that selecting an alternative diazoester will not replicate DDM-specific synthetic pathways or product architectures [2].

Property
Dimethyl Diazomalonate (Target)
Ethyl Diazoacetate (Substitute)
Carbene Reactivity
Attenuated; requires elevated temperature and higher stoichiometric excess
High; quantitative reaction at room temperature
Chemoselectivity
Rh-catalyzed oxazole formation with nitriles
Pyrazole products with ynediamines; distinct pathway

Quantitative Differentiation Evidence for Dimethyl Diazomalonate (CAS 55514-36-8) vs. Closest Analogs


Mayr Nucleophilicity Parameter N: Dimethyl vs. Diethyl Diazomalonate

Dimethyl diazomalonate exhibits a substantially lower one-bond nucleophilicity (Mayr N = –1.24, sN = 0.81 in CH₂Cl₂) compared to its direct higher homolog diethyl diazomalonate (N = –0.35, sN = 0.93), representing a ΔN of –0.89 units that places DDM among the weakest neutral carbon nucleophiles characterized [1][2].

Nucleophilicity N
Head-to-head
DDM N = –1.24
Diethyl analog N = –0.35
0.9 log-unit lower nucleophilicity explains slower electrophilic reactions; supports selection when attenuated reactivity is needed.
Mayr scale, CH₂Cl₂, 20 °C; benzhydrylium ions.
Physical Organic Chemistry Reactivity Scales Diazoalkane Nucleophilicity

Cyclopropanation Yield and Conditions on Non-Activated Alkenes: DDM vs. Ethyl Diazoacetate

In Cu(OTf)₂-catalyzed cyclopropanation of methyl oleate (a monounsaturated fatty ester), ethyl diazoacetate (EDA) delivers quantitative yield (>99%) using 1 mol% catalyst at room temperature, whereas dimethyl diazomalonate requires heating to 65 °C and a 3:1 DDM/oleate molar ratio to achieve only 67% yield; reaching >99% yield with DDM demands a 6:1 ratio, 2 mol% catalyst, and elevated temperature (85 °C) [1].

Cyclopropanation yield
Head-to-head
67% yield (65 °C, 3 equiv.)
DDM demands harsher conditions vs ethyl diazoacetate (>99% at 25 °C); procurement must weigh process cost and purification complexity.
Methyl oleate, Cu(OTf)₂, 1,2-dichloroethane; >99% yield requires 6 equiv. and 85 °C.
Cyclopropanation Renewable Feedstocks Copper Catalysis

Rate Constant for Azo Coupling with Enamines: DDM vs. Methyl Diazoacetate

The second-order rate constant for reaction of dimethyl diazomalonate with pyrrolidinocyclopentene (3a) in CDCl₃ at 20 °C is k₂ = (2.59 ± 0.42) × 10⁻² M⁻¹ s⁻¹, which is 14-fold higher than the corresponding value for methyl diazoacetate (k₂ = (1.83 ± 0.30) × 10⁻³ M⁻¹ s⁻¹) under identical conditions [1].

Azo coupling rate
Head-to-head
k₂ = 2.59 × 10⁻² M⁻¹ s⁻¹
14-fold faster than methyl diazoacetate in enamine azo coupling, enabling kinetically competent zwitterion formation.
With pyrrolidinocyclopentene, CDCl₃, 20 °C.
Kinetics 1,3-Dipolar Cycloaddition Enamine

Electron Impact Mass Spectral Fragmentation: Unique N₂ Loss from the Molecular Ion

Under electron impact (EI) mass spectral conditions, loss of N₂ from the parent molecular ion is exceedingly difficult for simple diazoesters; it was observed only for dimethyl diazomalonate among the series comprising methyl diazoacetate, ethyl diazoacetate, and methyl diazoacetoacetate [1].

MS fragmentation
Head-to-head
Unique (M – 28)⁺ fragment
Only DDM shows detectable N₂ loss from parent ion among common diazoesters, providing a selective GC-MS identity marker.
Electron impact ionization; absent in methyl/ethyl diazoacetate and methyl diazoacetoacetate.
Mass Spectrometry Diazo Compound Characterization Stability

High-Impact Application Scenarios for Dimethyl Diazomalonate (CAS 55514-36-8) Grounded in Quantitative Evidence


Synthesis of Cross-Linkable Cyclopropane Monomers from Renewable Fatty Esters

DDM's ability to install two ester groups in a single cyclopropanation step—despite requiring harsher conditions than ethyl diazoacetate—generates triester cyclopropane derivatives from monounsaturated fatty esters that can serve as cross-linking monomers. The quantitative evidence shows that with optimized conditions (6 equiv. DDM, 2 mol% Cu(OTf)₂, 85 °C), quantitative yields are achievable, enabling direct access to triacid and triol building blocks after hydrolysis or reduction [1].

Rhodium-Catalyzed Oxazole Synthesis via Heterocycloaddition with Nitriles

Dimethyl diazomalonate reacts with nitriles under Rh₂(OAc)₄ catalysis to give 4-carbomethoxy-5-methoxy-1,3-oxazoles—a transformation that proceeds through a distinct mechanistic pathway not accessible with monoester diazo compounds. The OrgSyn procedure confirms a reproducible 73% isolated yield after distillation and demonstrates the necessity of slow DDM addition over ~25 h to avoid carbene dimerization [2].

Mechanistic Studies of Stepwise vs. Concerted 1,3-Dipolar Cycloadditions

The Mayr nucleophilicity (N = –1.24) and electrophilicity (E = –18.20) parameters determined for DDM provide a quantitative framework for predicting cycloaddition rates. Together with the 14-fold higher azo-coupling rate constant compared to methyl diazoacetate, DDM serves as a calibrated probe for distinguishing stepwise zwitterionic mechanisms from concerted pathways in 1,3-dipolar cycloaddition research [3][4].

Analytical Reference Standard for Diazoester Identification by GC-MS

The uniquely observable (M – 28)⁺ fragment in the EI mass spectrum of DDM, absent in monoester diazoacetates, provides a selective diagnostic ion for GC-MS monitoring of DDM consumption, purity verification, and detection of trace DDM in complex reaction mixtures, streamlining quality control workflows for laboratories routinely handling diazo compounds [5].

Application
Selection Property
Validation Focus
Cross-linkable cyclopropane monomers from fatty esters
Bis-ester carbene insertion on non-activated alkenes
Optimized temperature, stoichiometry, and catalyst loading for quantitative triester formation
Rh-catalyzed oxazole synthesis with nitriles
Exclusive heterocycloaddition pathway vs monoester diazo compounds
Slow addition protocol to suppress carbene dimerization; isolated yield reproducibility
Mechanistic 1,3-dipolar cycloaddition studies
Quantified nucleophilicity and electrophilicity parameters (Mayr scale)
Calibrated rate comparisons to distinguish stepwise vs concerted pathways
GC-MS analytical reference for diazoester identification
Diagnostic (M – 28)⁺ ion unique to DDM
Selective monitoring of DDM consumption and purity in complex mixtures
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